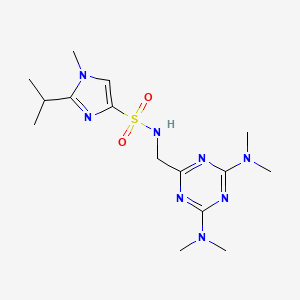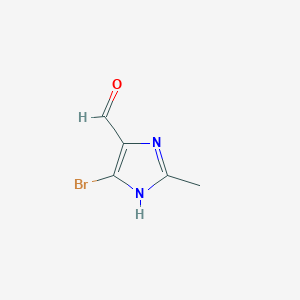
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with unique structural properties. This compound is notable for its intricate triazine and imidazole components, making it a subject of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. This includes the formation of the triazine ring, followed by its substitution with dimethylamino groups. The imidazole ring is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound might involve continuous flow reactors to maintain consistent reaction conditions and improve yields. Catalysts and specific solvents may be employed to optimize the synthesis process and ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino groups.
Reduction: : The triazine ring may be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the triazine and imidazole rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution are commonly used. Conditions typically involve controlled temperatures, specific solvents like dichloromethane, and catalysts to drive the reactions.
Major Products Formed:Oxidation products may include sulfoxides and sulfones.
Reduction can yield simpler amino derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is significant in various fields:
Chemistry: : Used in studying the reactivity of triazine and imidazole derivatives.
Biology: : Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: : Explored for its antimicrobial properties and potential use in drug design.
Industry: : Utilized as a building block in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors, often involving the sulfonamide group. It can inhibit enzyme activity by mimicking the substrate, thus blocking the active site or altering the enzyme's conformation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: : Differing in the functional groups on the triazine ring.
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: : With methoxy groups instead of dimethylamino groups.
Eigenschaften
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N8O2S/c1-10(2)13-19-12(9-23(13)7)26(24,25)16-8-11-17-14(21(3)4)20-15(18-11)22(5)6/h9-10,16H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPLWHHYCENJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532100.png)

![4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine](/img/structure/B2532104.png)


![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2532111.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2532112.png)



![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)


